3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride
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Overview
Description
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the pyrazole family. This compound is known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and an amino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The process begins with substituted pyridine as the starting material.
Formation of N-Aminopyridine Sulfate: The substituted pyridine is treated with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfate.
Cyclization Reaction: The N-aminopyridine sulfate undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Solvent Optimization: Using solvents like dimethylformamide to enhance solubility and reaction rates.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor for various enzymes, including kinases and cyclooxygenases.
Molecular Pathways: The compound interferes with signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A simpler analog with similar reactivity but lacks the fused pyridine ring.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11;/h1-4H,9H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFOAPCEMSYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C=C1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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